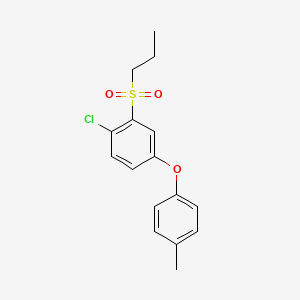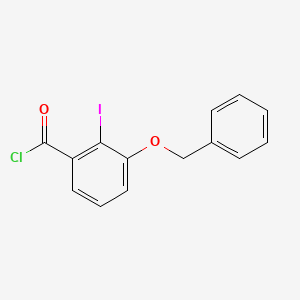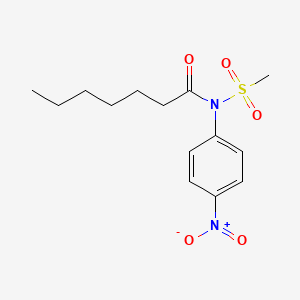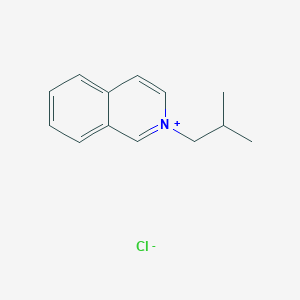
2-(2-Methylpropyl)isoquinolin-2-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)isoquinolin-2-ium chloride is a quaternary ammonium compound derived from isoquinoline Isoquinoline and its derivatives are significant in organic and medicinal chemistry due to their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-(2-Methylpropyl)isoquinolin-2-ium chloride, can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamines with acid chlorides to form isoquinolines.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of hydrogen chloride.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and purity. For example, ruthenium catalysis has been used for the synthesis of isoquinoline derivatives from dibenzoylhydrazine . These methods are designed to be environmentally friendly, reducing the need for external oxidants or transition metals.
化学反応の分析
Types of Reactions
2-(2-Methylpropyl)isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinolines .
科学的研究の応用
2-(2-Methylpropyl)isoquinolin-2-ium chloride has several scientific research applications:
作用機序
The mechanism of action of 2-(2-Methylpropyl)isoquinolin-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The specific pathways involved depend on the particular application and target .
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of 2-(2-Methylpropyl)isoquinolin-2-ium chloride.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Benzimidazo[2,1-a]isoquinoline: A related compound with a fused benzimidazole ring.
Uniqueness
This compound is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable for various applications .
特性
CAS番号 |
61306-51-2 |
|---|---|
分子式 |
C13H16ClN |
分子量 |
221.72 g/mol |
IUPAC名 |
2-(2-methylpropyl)isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-11(2)9-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11H,9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
MXNZNSYKCHGPOX-UHFFFAOYSA-M |
正規SMILES |
CC(C)C[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


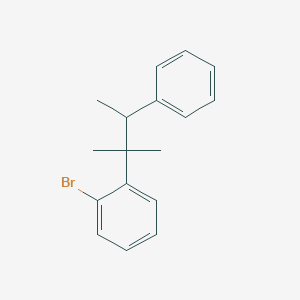
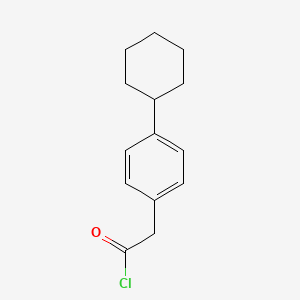
![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)
![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)
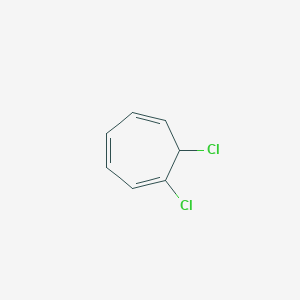
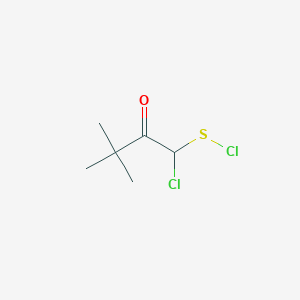

![N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14587586.png)


![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)
